Tert-amylbenzene serves as a crucial building block in the synthesis of amorolfine, a broad-spectrum antifungal medication. Amorolfine is used topically to treat fungal infections of the nails (onychomycosis). Research explores its potential applications for other fungal infections as well [1].
The chemical industry utilizes tert-amylbenzene as an intermediate in the production of 2-amyl anthraquinone (2-AAQ). 2-AAQ acts as a catalyst in the Anthraquinone Autoxidation Process (AO process), a major industrial method for producing hydrogen peroxide (H2O2) [2]. Research focuses on optimizing the AO process for improved efficiency and reduced environmental impact [2].
Recent research explores the potential of tert-amylbenzene as an additive for electrolytes in lithium-ion batteries. Studies suggest that TAB can improve the battery's safety profile by suppressing the formation of solid electrolyte interphase (SEI) layers and preventing overcharging, which can lead to overheating, fire, and explosions [3, 4]. Research in this area is ongoing, investigating the optimal concentration and impact on battery performance.
Tert-Amylbenzene, with the molecular formula C₁₁H₁₆, is an aromatic hydrocarbon characterized by a tert-amyl group attached to a benzene ring. This compound is a colorless liquid at room temperature and has a characteristic aromatic odor. It is primarily known for its utility as a solvent and as an intermediate in organic synthesis. Tert-Amylbenzene is recognized for its relatively high boiling point and low toxicity compared to other similar aromatic compounds, making it a valuable substance in various industrial applications .
The synthesis of tert-amylbenzene can be achieved through several methods:
Research on the interactions of tert-amylbenzene with other chemical species has shown that it can participate in complex formation with various metals and ligands. These interactions are essential for understanding its behavior in catalytic processes and environmental chemistry . Studies have also investigated its thermochemical properties, providing insights into its stability and reactivity under different conditions .
Tert-Amylbenzene shares structural similarities with several related compounds. Here are some notable examples:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Amylbenzene | C₁₁H₁₄ | Less branched structure; lower boiling point |
Isopropylbenzene | C₉H₁₂ | Used as a solvent; less sterically hindered |
1-Phenylethanol | C₈H₁₀O | Contains hydroxyl group; used in flavoring and fragrances |
1-Methyl-4-phenylbutane | C₁₂H₁₈ | Higher boiling point; used in organic synthesis |
Tert-Amylbenzene's unique branched structure provides distinct physical and chemical properties compared to linear amylbenzenes. Its higher boiling point and lower toxicity make it preferable for specific applications where safety and efficiency are paramount. Additionally, its role as an intermediate in synthesizing bioactive compounds distinguishes it from other similar compounds that may not exhibit such versatility .
Tertiary amylbenzene, with the molecular formula C₁₁H₁₆ and Chemical Abstracts Service registry number 2049-95-8, is an aromatic hydrocarbon compound characterized by a benzene ring substituted with a tertiary amyl group [1] [2] [3]. The compound is systematically named 2-methylbutan-2-ylbenzene according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural composition of a benzene ring attached to a branched five-carbon alkyl substituent [4] [5].
The molecular structure consists of a benzene ring with a tertiary carbon center bonded directly to the aromatic system [1] [6]. The tertiary amyl substituent features a central carbon atom bonded to three methyl groups and one ethyl group, creating the characteristic branched configuration that defines the tertiary nature of this alkyl substituent [2] [5]. Alternative systematic names for this compound include benzene, (1,1-dimethylpropyl)- and 2-methyl-2-phenylbutane, which further illustrate the structural arrangement [1] [3] [4].
The molecular weight of tertiary amylbenzene is established at 148.24-148.25 grams per mole, with the exact mass determined to be 148.125201 [4] [6] [7]. The compound exists as a colorless to light yellow clear liquid under standard laboratory conditions [1] [8] [9].
The boiling point of tertiary amylbenzene has been consistently reported across multiple sources within a narrow temperature range. The most frequently cited boiling point values are 188-191°C at standard atmospheric pressure [3] [9] [10]. More precise measurements indicate a boiling point of 191°C [1] [8] [9], representing the most reliable value for this thermodynamic property.
The melting point of tertiary amylbenzene is reported as -44.72°C based on estimation methods [3] [10]. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the compound, indicating that the substance remains liquid across a wide temperature range under normal atmospheric conditions [3] [10].
The density of tertiary amylbenzene at 20°C relative to water at 20°C (specific gravity 20/20) is consistently reported as 0.87 grams per cubic centimeter [1] [3] [8] [9]. This density value places the compound among the lighter organic liquids, which is typical for aromatic hydrocarbons with significant alkyl substitution [1] [9].
The refractive index of tertiary amylbenzene has been measured at multiple wavelengths and conditions. The most commonly reported value is 1.49 at standard conditions [1] [8] [9], with some sources providing more precise measurements of 1.4960 [3] [5] [10]. These refractive index values are characteristic of aromatic compounds with substantial aliphatic substitution and fall within the expected range for substituted benzene derivatives [3] [5].
The flash point of tertiary amylbenzene represents a critical safety parameter for handling and storage considerations. Multiple sources report flash point values ranging from 60°C to 65°C [1] [3] [8] [9] [10]. The most frequently cited value is 60°C [1] [8] [9], indicating that the compound requires moderate heating to reach conditions where vapor ignition can occur.
Additional flammability parameters include the relative vapor density, which has been determined to be 5.1 times that of air [5] [8]. This high vapor density indicates that tertiary amylbenzene vapors will tend to accumulate in low-lying areas, an important consideration for ventilation and safety protocols [5] [8].
The solubility characteristics of tertiary amylbenzene demonstrate typical behavior for aromatic hydrocarbons with significant alkyl substitution. The compound exhibits very limited solubility in water, with reported values of 10.5 milligrams per liter at 25°C [3] [10], effectively classifying it as insoluble in aqueous media [1] [8] [9].
In contrast to its poor water solubility, tertiary amylbenzene demonstrates complete miscibility with common organic solvents. The compound is completely miscible with ethanol and diethyl ether [1] [8] [9], making these solvents suitable for extraction, purification, and analytical procedures involving tertiary amylbenzene [1] [8] [9].
Solvent | Solubility Behavior | Temperature |
---|---|---|
Water | 10.5 mg/L [3] | 25°C |
Ethanol | Completely miscible [1] [8] | Room temperature |
Diethyl ether | Completely miscible [1] [8] | Room temperature |
The spectroscopic properties of tertiary amylbenzene provide detailed structural confirmation and analytical identification capabilities across multiple analytical techniques. Nuclear magnetic resonance spectroscopy confirms the molecular structure through characteristic chemical shift patterns consistent with the aromatic benzene ring and the branched alkyl substituent [1] [8].
The compound exhibits characteristic absorption patterns in infrared spectroscopy that are consistent with aromatic carbon-hydrogen stretching vibrations above 3000 wavenumbers and aliphatic carbon-hydrogen stretching below 3000 wavenumbers [11]. The aromatic carbon-carbon stretching vibrations appear approximately at 1600 wavenumbers, confirming the presence of the benzene ring system [11].
Mass spectrometry fragmentation patterns for tertiary amylbenzene and related alkylbenzene compounds typically show characteristic benzenium ion formation at mass-to-charge ratios of 77-79 and 91-93, consistent with the aromatic ring system and alkyl substituent fragmentation pathways [12]. These fragmentation patterns provide reliable identification markers for analytical applications.
Flammable;Irritant;Environmental Hazard